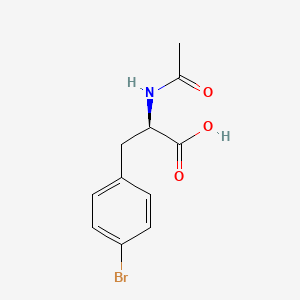
Ac-D-Phe(4-Br)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-D-Phe(4-Br)-OH, also known as N-acetyl-D-4-bromophenylalanine, is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the para position of the phenyl ring, which can significantly alter its chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-D-4-bromophenylalanine typically involves the bromination of N-acetyl-D-phenylalanine. The process can be summarized as follows:
Starting Material: N-acetyl-D-phenylalanine.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-acetyl-D-4-bromophenylalanine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
N-acetyl-D-4-bromophenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the phenyl ring.
Coupling Reactions: It can participate in peptide coupling reactions to form larger peptide chains.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Products with oxidized functional groups on the phenyl ring.
Reduction: Reduced forms of the compound with modified functional groups.
科学的研究の応用
Chemistry
N-acetyl-D-4-bromophenylalanine is used as a building block in the synthesis of complex peptides and proteins
Biology
In biological research, this compound can be used to study the effects of brominated amino acids on protein function and stability. It can also serve as a probe in biochemical assays.
Medicine
N-acetyl-D-4-bromophenylalanine has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its brominated phenyl ring can enhance binding affinity and specificity to target proteins.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
作用機序
The mechanism of action of N-acetyl-D-4-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance binding interactions through halogen bonding, which can increase the compound’s affinity and specificity for its target. The acetyl group can also influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
N-acetyl-D-phenylalanine: The non-brominated analog of N-acetyl-D-4-bromophenylalanine.
N-acetyl-L-4-bromophenylalanine: The L-enantiomer of the compound.
4-bromophenylalanine: The non-acetylated form of the compound.
Uniqueness
N-acetyl-D-4-bromophenylalanine is unique due to the presence of the bromine atom at the para position of the phenyl ring, which can significantly alter its chemical and biological properties. This modification can enhance its reactivity and binding interactions, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(4-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChIキー |
LDCUXIARELPUCD-SNVBAGLBSA-N |
異性体SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


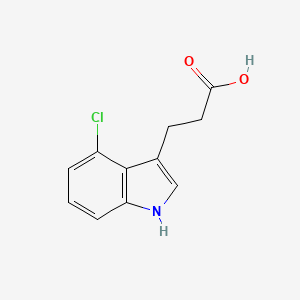
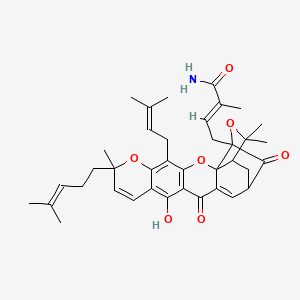

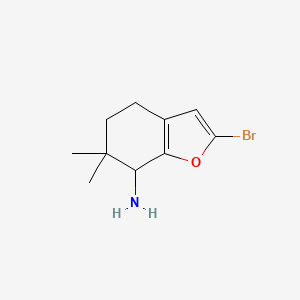
![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)
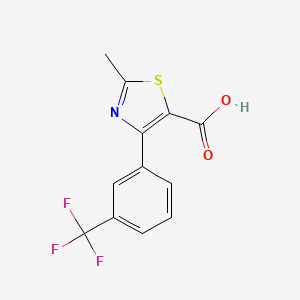
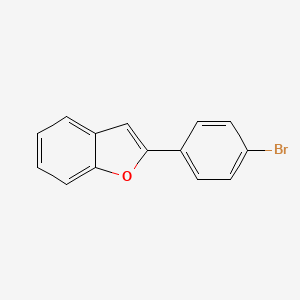


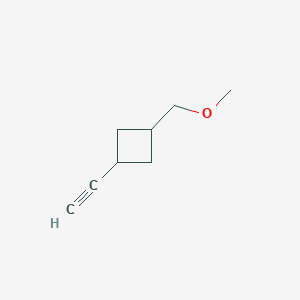
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12281551.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12281555.png)
